3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by its molecular formula C7H7ClFNO2S. This compound is part of the sulfonamide family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-fluorotoluene, undergoes nitration to introduce a nitro group, forming 3-chloro-2-fluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 3-chloro-2-fluoroaniline.
Sulfonation: The amine group is sulfonated to form the sulfonamide group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonyl chloride or 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonic acid.
Reduction: 3-Chloro-2-fluoro-N-methylbenzene-1-amine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be used in the development of new antibiotics.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.
Molecular Targets and Pathways Involved:
Antibacterial Action: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.
Enzyme Inhibition: Interaction with specific enzymes in biochemical pathways.
Comparison with Similar Compounds
3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, but its unique combination of chlorine and fluorine atoms provides distinct chemical properties. Some similar compounds include:
3-Fluoro-N-methylbenzene-1-sulfonamide: Lacks the chlorine atom.
2-Chloro-N-methylbenzene-1-sulfonamide: Lacks the fluorine atom.
3-Chloro-N-methylbenzene-1-sulfonamide: Lacks the fluorine atom.
These differences in structure can lead to variations in reactivity, biological activity, and industrial applications.
Properties
IUPAC Name |
3-chloro-2-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBVHOHBOTPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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